Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Benzyl 1-methyl-7-oxa-3-azabicyclo[410]heptane-3-carboxylate is an organic compound known for its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Epoxidation Reaction: Starting from a suitable piperidine derivative, an epoxidation reaction is performed using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form an epoxide intermediate.
Cyclization: The epoxide intermediate undergoes a cyclization reaction in the presence of a base, such as sodium hydride (NaH), to form the bicyclic structure.
Esterification: The final step involves esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid (H₂SO₄) to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed on the ester group using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions (OH⁻) can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules. The bicyclic structure allows for specific binding to enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active bicyclic core, which then interacts with molecular targets such as proteins and nucleic acids.
Comparison with Similar Compounds
- Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- 1-CBZ-3,4-epoxypiperidine
- N-Cbz-7-oxa-3-azabicyclo[4.1.0]heptane
Comparison: Compared to similar compounds, Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and binding properties. This structural variation can lead to differences in biological activity and chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
benzyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14-7-8-15(9-12(14)18-14)13(16)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZPRJMVWGWTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC1O2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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